A-Z Guide to the Structural Elucidation of Demethylmurrayanine: A-Z Guide
A-Z Guide to the Structural Elucidation of Demethylmurrayanine: A-Z Guide
This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of demethylmurrayanine, a carbazole alkaloid.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering in-depth, field-proven insights into the processes involved.
Introduction: The Significance of Structural Elucidation
The precise determination of a molecule's chemical structure is a cornerstone of drug discovery and development.[4] It allows for the establishment of purity, the assignment of biological activity to a specific chemical entity, and provides the foundation for structure-activity relationship (SAR) studies.[4] Demethylmurrayanine, a member of the carbazole alkaloid family, has garnered interest for its potential biological activities.[5] Carbazole alkaloids are known to possess a range of properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][3] The elucidation of demethylmurrayanine's structure is, therefore, a critical step in harnessing its therapeutic potential.
Part 1: Isolation of Demethylmurrayanine from Clausena anisata
Demethylmurrayanine can be isolated from various parts of the plant Clausena anisata (Willd.) Hook.f. ex Benth., a member of the Rutaceae family.[6] This plant has a history of use in traditional medicine for treating a variety of ailments.[7][8]
Rationale for Extraction and Chromatographic Separation
The choice of extraction solvent and chromatographic techniques is paramount for the successful isolation of the target compound. A solvent system is selected based on the polarity of the target molecule to maximize the yield from the plant material. Subsequent chromatographic steps are designed to separate the compound of interest from a complex mixture of other phytochemicals.
Experimental Protocol: Isolation and Purification
-
Extraction: Air-dried and powdered plant material (e.g., stem bark, roots) of Clausena anisata is subjected to extraction with a suitable solvent, such as acetone or a mixture of hexane and ethyl acetate.[6][8][9]
-
Solvent-Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity.[8]
-
Column Chromatography: The fraction containing the target compound is subjected to open column chromatography over silica gel.[8] The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Further Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are pooled and may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure demethylmurrayanine.
Part 2: Spectroscopic Analysis and Structure Determination
Once a pure sample of demethylmurrayanine is obtained, a suite of spectroscopic techniques is employed to piece together its molecular structure.
Mass Spectrometry (MS): Determining the Molecular Formula
High-Resolution Mass Spectrometry (HR-MS) is the first port of call to determine the precise molecular weight and, consequently, the molecular formula of the isolated compound.
-
Insight: For demethylmurrayanine, HR-MS analysis reveals a molecular weight of approximately 211.22 g/mol , corresponding to the molecular formula C₁₃H₉NO₂.[5] This information is crucial as it provides the elemental composition and the degree of unsaturation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Identifying Functional Groups and Chromophores
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IR Spectroscopy: This technique helps in the identification of key functional groups. The IR spectrum of demethylmurrayanine would be expected to show characteristic absorption bands for an N-H group (from the carbazole ring), a hydroxyl (-OH) group, and a carbonyl (C=O) group of an aldehyde.
-
UV-Vis Spectroscopy: The UV spectrum provides information about the electronic transitions within the molecule, which is indicative of the carbazole chromophore. Carbazole alkaloids typically exhibit characteristic absorption maxima.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of a molecule.[11] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is utilized.
A few milligrams of purified demethylmurrayanine are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube.[11][12]
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).[12][13]
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.[14][15] Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it allows for the differentiation between CH₃, CH₂, CH, and quaternary carbons.
2D NMR experiments are essential for establishing the connectivity between atoms within the molecule.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two to three bonds.[16] This is instrumental in piecing together fragments of the molecule by identifying neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (¹JCH coupling).[17] This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most informative experiments for structural elucidation. The HMBC spectrum shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[16][17][18] These long-range correlations are critical for connecting the molecular fragments established from COSY and for placing quaternary carbons and heteroatoms within the structure.[18][19][20]
Putting It All Together: The Structure of Demethylmurrayanine
By meticulously analyzing the data from all the spectroscopic techniques, the structure of demethylmurrayanine is elucidated as 1-hydroxy-9H-carbazole-3-carbaldehyde .[5]
Data Summary Table
| Spectroscopic Data | Interpretation |
| HR-MS | Molecular Formula: C₁₃H₉NO₂ |
| IR | Presence of N-H, O-H, and C=O (aldehyde) functional groups |
| UV-Vis | Characteristic absorption of a carbazole skeleton |
| ¹H NMR | Reveals the number and environment of aromatic and substituent protons |
| ¹³C NMR | Shows 13 distinct carbon signals, consistent with the molecular formula |
| COSY | Establishes proton-proton coupling networks within the aromatic rings |
| HSQC | Correlates each proton to its directly attached carbon |
| HMBC | Provides long-range correlations to connect all fragments and confirm the substitution pattern |
NMR Data Table for Demethylmurrayanine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1 | - | Quaternary C | H-2, H-9 |
| 2 | Aromatic CH | Aromatic CH | C-1, C-3, C-4, C-4a |
| 3 | - | Quaternary C | H-2, H-4, Aldehyde H |
| 4 | Aromatic CH | Aromatic CH | C-2, C-3, C-4b, C-9a |
| 4a | - | Quaternary C | H-2, H-4, H-5 |
| 4b | - | Quaternary C | H-4, H-5 |
| 5 | Aromatic CH | Aromatic CH | C-4, C-4b, C-6, C-7 |
| 6 | Aromatic CH | Aromatic CH | C-5, C-7, C-8 |
| 7 | Aromatic CH | Aromatic CH | C-5, C-6, C-8, C-8a |
| 8 | Aromatic CH | Aromatic CH | C-6, C-7, C-8a |
| 8a | - | Quaternary C | H-7, H-8, H-9 |
| 9 | NH | - | C-1, C-8a, C-9a |
| 9a | - | Quaternary C | H-4, H-9 |
| Aldehyde | CHO | C=O | C-3 |
| OH | OH | - | C-1 |
(Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. This table represents the expected correlations.)
Visualizing the Elucidation Process
The following diagrams illustrate the workflow and the key correlations used to determine the structure of demethylmurrayanine.
Caption: Key HMBC correlations for confirming the structure of demethylmurrayanine.
Conclusion
The structural elucidation of demethylmurrayanine is a systematic process that relies on the synergistic application of isolation techniques and a variety of spectroscopic methods. The definitive assignment of its structure as 1-hydroxy-9H-carbazole-3-carbaldehyde provides the necessary foundation for further investigation into its biological activities and potential as a therapeutic agent. This guide outlines the critical thinking and experimental design that underpin the successful characterization of novel natural products.
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